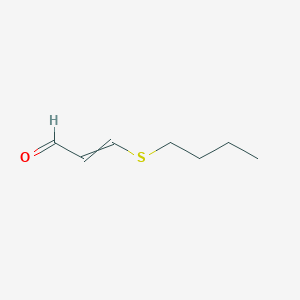
2-Cyanoethyl propan-2-yl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoethyl propan-2-yl methylphosphonate is an organophosphorus compound with the molecular formula C7H14NO3P. It is known for its applications in various fields, including organic synthesis and industrial chemistry. This compound is characterized by the presence of a cyanoethyl group, an isopropyl group, and a methylphosphonate moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl propan-2-yl methylphosphonate typically involves the reaction of cyanoethyl alcohol with isopropyl methylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyanoethyl propan-2-yl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Aminoethyl derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Cyanoethyl propan-2-yl methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and in the development of novel pharmaceuticals.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyanoethyl propan-
Propiedades
Número CAS |
58264-11-2 |
|---|---|
Fórmula molecular |
C7H14NO3P |
Peso molecular |
191.16 g/mol |
Nombre IUPAC |
3-[methyl(propan-2-yloxy)phosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C7H14NO3P/c1-7(2)11-12(3,9)10-6-4-5-8/h7H,4,6H2,1-3H3 |
Clave InChI |
PHFSKVYGJADZAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
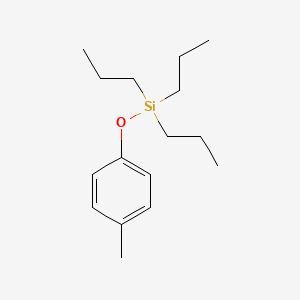
![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
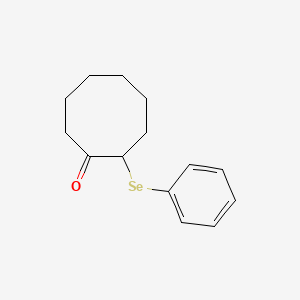
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)

![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
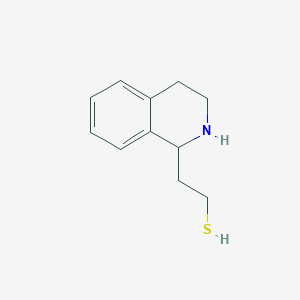
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
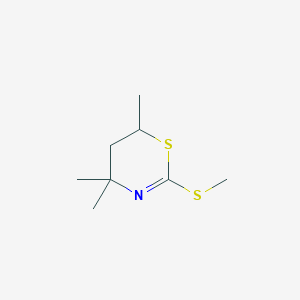
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
